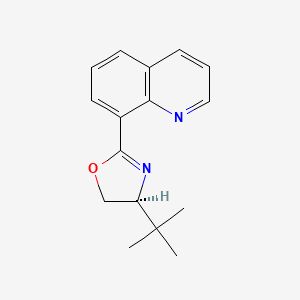

(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-16(2,3)13-10-19-15(18-13)12-8-4-6-11-7-5-9-17-14(11)12/h4-9,13H,10H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVHTTJYOACMIL-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Step Synthesis from (S)-tert-Leucinol and Quinoline-8-Carboxylic Acid

Step 1: Amidation of (S)-tert-Leucinol

(S)-tert-Leucinol (1.0 equiv) reacts with quinoline-8-carboxylic acid (1.1 equiv) in dichloromethane using N-methylmorpholine (1.5 equiv) and isobutyl chloroformate (1.15 equiv) at 0°C. The reaction yields (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)quinoline-8-carboxamide as a white solid (78% yield).

Step 2: Cyclization to Oxazoline

The amide undergoes acid-catalyzed cyclization (p-toluenesulfonic acid, toluene, reflux, 12 h) to form the dihydrooxazole ring. Silica gel chromatography purification affords the crude product, with yields sensitive to stoichiometry (optimized at 82%).

Step 3: tert-Butyl Group Introduction

While the tert-butyl group originates from (S)-tert-leucinol, final purification via recrystallization (hexane/ethyl acetate) ensures enantiomeric excess >98%.

Challenges :

Thiourea-Catalyzed Cyclization of Amino Alcohols and Quinoline-8-Carboxamides

Amino Alcohol Synthesis :

Quinoline-8-carbaldehyde undergoes benzoin condensation with benzaldehyde (thiourea catalyst, 60°C) to form 2-amino-1,2-diarylethanone. Hydride reduction (NaBH4, ethanol) yields threo- and erythro-2-amino-1,2-diarylethanol isomers.

Cyclization :

The amino alcohol reacts with quinoline-8-carboxamide (THF, rt, 24 h) via thiourea catalysis. Diastereomeric cis- and trans-4,5-dihydrooxazoles form, separable via column chromatography (hexane/acetone). Cis isomers exhibit characteristic NMR couplings ( Hz).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 24 h |

| Yield (cis + trans) | 65% |

| Diastereomeric Ratio | 1:1.2 (cis:trans) |

Gould-Jacobs-Inspired Thermal Cyclization

Quinoline Ring Formation :

Aniline derivatives bearing oxazoline precursors undergo Gould-Jacobs cyclization (diethyl ethoxymethylidenedimalonate, diphenyl ether, 250°C). This forms quinolin-4-one intermediates, which are functionalized at the 8-position via Ullmann coupling.

Oxazoline Installation :

The 8-bromoquinolin-4-one undergoes palladium-catalyzed coupling with a preformed oxazoline-boronic ester (Pd(PPh3)4, K2CO3, dioxane, 90°C). Final hydrogenation (H2, Pd/C) reduces the 4-one to the dihydrooxazole.

Limitations :

Comparative Analysis of Methods

| Method | Overall Yield | Stereocontrol | Scalability |

|---|---|---|---|

| 3-Step from (S)-tert-Leucinol | 64% | Excellent | High |

| Thiourea Catalysis | 65% | Moderate | Moderate |

| Gould-Jacobs Hybrid | 35% | Poor | Low |

The 3-step method offers superior scalability and stereocontrol, making it the preferred route despite challenges in handling quinoline-8-carboxylic acid. Thiourea catalysis provides diastereomer access but requires tedious separations. Gould-Jacobs adaptations remain limited by harsh conditions and low yields.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at positions activated by the quinoline moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that quinoline derivatives, including (S)-4-(tert-butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole, possess anticancer properties. The compound has been evaluated for its ability to inhibit key targets involved in cancer cell proliferation:

- EGFR Inhibition : The compound has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many types of cancer. In vitro studies demonstrated that derivatives of quinoline can effectively reduce cell viability in cancer cell lines by targeting EGFR signaling pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

- Inhibition of Mycobacterium tuberculosis : Research has highlighted the effectiveness of quinoline derivatives against Mycobacterium tuberculosis, with some compounds exhibiting significant inhibitory activity against this pathogen. The mechanism involves targeting the InhA enzyme, which is essential for mycolic acid biosynthesis in the bacterial cell wall .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of oxazole rings and quinoline structures. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Activity

A study focused on a series of quinoline derivatives, including this compound, demonstrated promising results in inhibiting cancer cell growth. The compounds were tested against various cancer cell lines, showing IC values indicating effective inhibition .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of quinoline derivatives against Mycobacterium tuberculosis. The study revealed that certain derivatives exhibited low MIC values, suggesting strong potential as new anti-tubercular agents .

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the dihydrooxazole ring may interact with proteins, affecting their function. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Compounds :

(S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) Synthesis: A three-step route from picolinic acid achieves 64% overall yield via amidation and cyclization. Sodium methoxide is critical for cyclization efficiency . Applications: Demonstrated in palladium-catalyzed asymmetric conjugate additions, achieving >90% ee in β-aryl cyclic enone functionalization . Stability: Neutral silica gel purification avoids decomposition observed in quinoline analogs .

(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole Synthesis: Limited scalable protocols; existing methods require chromatographic purification and face hydrolysis risks during cyclization . Catalytic Performance: Superior π-backbonding from the quinoline group enhances enantioselectivity in copper-catalyzed alkynylations (e.g., 95% ee in EBZ-mediated reactions) .

Comparison Table :

Enantiomeric Comparisons: (S) vs. (R) Configurations

- (R)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole (CAS 259105-53-8): Safety Profile: Classified as hazardous (EC 2015/830), requiring PPE for handling . Catalytic Utility: Opposite enantioselectivity in asymmetric reactions; e.g., in palladium catalysis, (R)-forms yield mirror-image products vs. (S)-forms .

Substituent Effects: tert-Butyl vs. Other Bulky Groups

- 4-Phenyl Derivative (CAS 233256-45-6):

- Cyclopropane-Bridged Analogs (e.g., (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)): Enhanced rigidity improves turnover frequency (TOF) in bimetallic catalysis but complicates synthesis (71% yield vs. 92% for monomeric (S)-t-BuPyOx) .

Performance in Catalytic Systems

Biological Activity

(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole, with CAS number 220629-00-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H18N2O

- Molecular Weight : 254.32 g/mol

- Structure : The compound features a quinoline moiety and an oxazole ring, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds in the oxazole family exhibit a range of biological activities, including antifungal and anticancer properties. The specific compound this compound has been studied for its potential in these areas.

The biological mechanisms underlying the activity of oxazole derivatives often involve:

- Inhibition of Fungal Ergosterol Biosynthesis : Many oxazole compounds target enzymes involved in ergosterol synthesis, crucial for fungal cell membrane integrity.

- CYP Enzyme Interaction : Some studies have shown that certain oxazoles have minimal inhibitory effects on cytochrome P450 enzymes (CYP3A4 and CYP2D6), which are important for drug metabolism .

Case Studies

While specific case studies on this compound are sparse, related compounds provide insight into its potential:

- Anticancer Studies : Research on quinoline-based compounds has indicated their role as effective inhibitors of cancer cell proliferation. For example, quinoline derivatives have shown promise in targeting key signaling pathways in cancer cells.

- Antimicrobial Efficacy : A related study highlighted the efficacy of oxazole derivatives in inhibiting biofilm formation in bacterial strains, suggesting potential applications in treating biofilm-associated infections.

Table 1: Comparative Biological Activity of Oxazole Derivatives

| Compound Name | MIC against Candida albicans | MIC against Cryptococcus neoformans | Pharmacokinetic Properties |

|---|---|---|---|

| A30 | 0.03 μg/mL | 0.25 μg/mL | Suitable |

| A31 | 0.05 μg/mL | 0.5 μg/mL | High metabolic stability |

| This compound | TBD | TBD | TBD |

Q & A

Q. What are the established synthetic routes for (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole, and how is enantiomeric purity validated?

The synthesis typically involves a multi-step sequence starting from chiral precursors. A common approach includes:

Amidation : Reacting (S)-tert-leucinol with a quinoline-8-carboxylic acid derivative. For activation, chlorinating agents (e.g., oxalyl chloride) or mixed anhydrides (e.g., isobutylchloroformate) are used to form the amide intermediate .

Cyclization : The amide is converted to the oxazoline ring via activation (e.g., thionyl chloride to form a chloride intermediate) followed by base-mediated cyclization. Sodium methoxide is optimal for minimizing hydrolysis .

Purification : Neutral silica gel (e.g., ZEOprep ECO) is recommended to avoid decomposition during chromatography .

Q. Characterization :

Q. What are the stability and handling protocols for this compound under laboratory conditions?

- Stability : The compound is stable under inert atmospheres (N/Ar) at room temperature but hydrolyzes in the presence of strong acids/bases. Avoid moisture and oxidizing agents .

- Storage : Store in airtight containers at –20°C. Desiccants (e.g., molecular sieves) are recommended for long-term storage .

- Decomposition : Combustion releases toxic fumes (e.g., NO, CO); use carbon dioxide or dry chemical extinguishers .

Q. What key physicochemical properties are critical for experimental design?

- Molecular weight : 279.37 g/mol (calculated).

- Optical rotation : [α] = –90.5° (c = 1.15, CHCl) for analogous ligands .

- Solubility : Soluble in chlorinated solvents (CHCl, CHCl), moderate in THF; insoluble in water .

- Thermal stability : Decomposes above 150°C; monitor via TGA .

Advanced Questions

Q. How can reaction conditions be optimized to mitigate side products during amidation and cyclization?

Amidation Challenges :

- Over-acylation : Occurs with excess chlorinating agents (e.g., oxalyl chloride).

Q. Cyclization Challenges :

Q. Optimized Conditions :

| Parameter | Optimal Value | Reference |

|---|---|---|

| Amidation agent | Isobutylchloroformate | |

| Cyclization base | NaOMe | |

| Reaction time | 3 hours |

Q. How should researchers address contradictions in reported yields or enantiomeric excess (ee) across studies?

- Source of variability :

- Resolution :

Q. What role does this compound play in asymmetric catalysis, and how is its performance benchmarked?

- Application : As a chiral oxazoline ligand in Cu-/Pd-catalyzed enantioselective reactions (e.g., allylic alkylation, oxy-alkynylation) .

- Performance Metrics :

- Enantioselectivity : Up to 99% ee in model reactions (e.g., oxy-alkynylation of diazo compounds) .

- Catalytic loading : Typically 1–5 mol%, with turnover numbers (TON) >100 .

Q. Case Study :

| Reaction Type | ee (%) | Catalyst Loading | Reference |

|---|---|---|---|

| Oxy-alkynylation | 99 | 2.5 mol% | |

| Allylic alkylation | 95 | 5 mol% |

Q. What strategies are effective in resolving purity challenges during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.